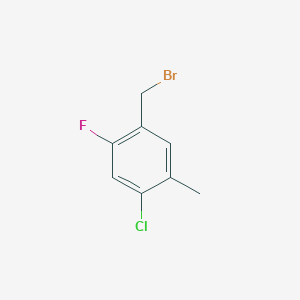
4-Chloro-2-fluoro-5-methylbenzyl bromide
Descripción general
Descripción
4-Chloro-2-fluoro-5-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClF and its molecular weight is 237.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-2-fluoro-5-methylbenzyl bromide (CFMB) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on CFMB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5BrClF
- Molecular Weight : 227.47 g/mol
- CAS Number : 1510609-23-0
Biological Activity Overview
The biological activity of CFMB is primarily attributed to its halogen substituents, which can enhance or modulate the compound's interaction with biological targets. The chlorine and fluorine atoms in CFMB are known to influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics and bioactivity.
- Enzyme Inhibition : CFMB has been studied for its inhibitory effects on various enzymes, including those involved in cancer proliferation. The introduction of halogen atoms often leads to increased binding affinity to target enzymes.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that CFMB may also exhibit such activity against a range of pathogens.
Anticancer Activity
A study investigating structurally similar compounds reported that halogenated derivatives exhibited enhanced anticancer activity due to their ability to interact with specific molecular targets involved in cancer cell signaling pathways. For instance, compounds with chlorine substituents demonstrated improved potency in inhibiting tumor growth in vitro and in vivo models .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-Chloro-2-fluorobenzyl bromide | TBD | Cancer cell lines |
| Dihydroartemisinin analog | 0.8 | Anticancer activity |
Antimicrobial Studies
Research into quaternary ammonium compounds (QACs), which share structural similarities with CFMB, revealed their effectiveness against various bacterial strains. These findings suggest that CFMB may possess similar antimicrobial properties, particularly against gram-positive and gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Safety and Toxicology
CFMB is classified as a corrosive and irritant substance, with potential severe effects on skin and eyes upon exposure. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE) to minimize risk .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSDEJNWRKEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















